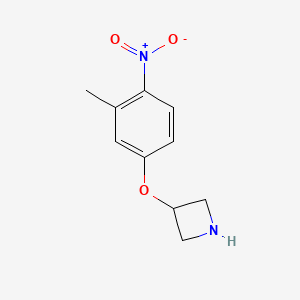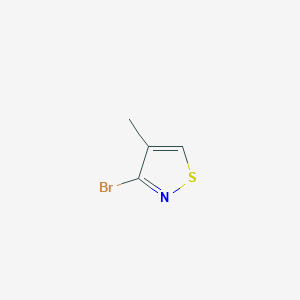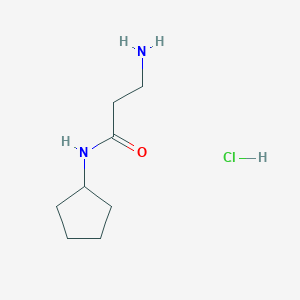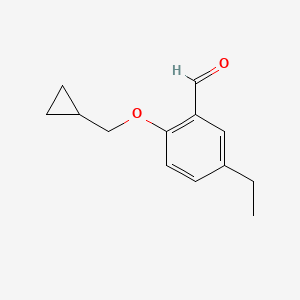
3-(3-Methyl-4-nitrophenoxy)azetidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis
3-(3-Methyl-4-nitrophenoxy)azetidine: plays a significant role in organic synthesis due to its four-membered ring structure which is characterized by considerable ring strain. This strain drives unique reactivity patterns that are useful for synthesizing complex organic molecules . The stability of the azetidine ring, compared to related aziridines, allows for facile handling and functionalization under controlled conditions .
Medicinal Chemistry
In medicinal chemistry, azetidines, including 3-(3-Methyl-4-nitrophenoxy)azetidine , are valued for their presence in bioactive molecules and pharmaceuticals. The embedded polar nitrogen atom in the azetidine ring makes it a privileged motif, appearing in drugs such as azelnidipine and cobimetinib . The unique structure of azetidines can lead to improved pharmacokinetic properties when incorporated into drug scaffolds .
Drug Discovery
Azetidines are utilized as motifs in drug discovery due to their reactivity and stability. They serve as key intermediates in the synthesis of various pharmacologically active compounds. The incorporation of azetidine rings into drug molecules can result in enhanced biological activity and selectivity .
Polymerization
The strained nature of azetidines, including 3-(3-Methyl-4-nitrophenoxy)azetidine , makes them suitable monomers for anionic and cationic ring-opening polymerization. This process is used to create polymers with potential applications in materials science, such as antibacterial coatings and non-viral gene transfection agents .
Chiral Templates
Azetidines serve as chiral templates in asymmetric synthesis, providing a pathway to create enantiomerically pure compounds. The inherent chirality of the azetidine ring can induce stereocontrol in subsequent chemical reactions, which is crucial for the production of chiral pharmaceuticals .
Pharmacokinetics
The structural features of azetidines influence their pharmacokinetic profiles. The ring strain and polar nitrogen in the azetidine ring can affect the absorption, distribution, metabolism, and excretion (ADME) properties of drug molecules, potentially leading to better efficacy and reduced side effects .
Direcciones Futuras
Azetidines, including 3-(3-Methyl-4-nitrophenoxy)azetidine, represent an important class of compounds in organic synthesis and medicinal chemistry. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on further developing synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .
Propiedades
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-8(15-9-5-11-6-9)2-3-10(7)12(13)14/h2-4,9,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVRIDRDZQHWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CNC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-4-nitrophenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1441037.png)



![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)
![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)





![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)

![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)